1-(2-Methoxyquinolin-3-yl)ethanone
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Overview
Description
1-(2-Methoxyquinolin-3-yl)ethanone is a chemical compound with the molecular formula C12H11NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
It’s known that quinoline derivatives can interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and hydrophobic interactions .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of quinoline derivatives .
Preparation Methods
The synthesis of 1-(2-Methoxyquinolin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(2-Methoxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline carboxylic acids.
Reduction: Reduction of the carbonyl group in this compound can yield the corresponding alcohol.
Substitution: The methoxy group in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Comparison with Similar Compounds
1-(2-Methoxyquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:
2-Methylquinoline: Similar in structure but lacks the methoxy and ethanone groups, resulting in different chemical and biological properties.
3-Quinolinecarboxylic acid: Contains a carboxylic acid group instead of the ethanone group, leading to different reactivity and applications.
2-Chloroquinoline: The presence of a chlorine atom instead of a methoxy group alters its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to other quinoline derivatives .
Properties
IUPAC Name |
1-(2-methoxyquinolin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)10-7-9-5-3-4-6-11(9)13-12(10)15-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDXXWJYBSDBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850171-06-1 |
Source
|
Record name | 1-(2-methoxyquinolin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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